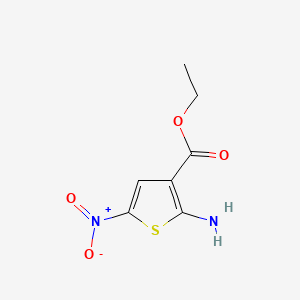

2-Amino-3-ethoxycarbonyl-5-nitrothiophene

Description

Overview of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene is an aromatic heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. nih.gov This structural motif is a cornerstone in organic chemistry, primarily due to its aromatic nature, which imparts a degree of stability and allows for a wide range of substitution reactions, similar in many respects to benzene (B151609). nih.gov Thiophene and its derivatives are not merely laboratory curiosities; they are found in some natural products and have been incorporated into the structures of many pharmaceuticals and agrochemicals. nih.govarkat-usa.org The versatility of the thiophene ring allows it to serve as a bioisosteric replacement for the benzene ring in biologically active molecules, often leading to compounds with retained or enhanced activity. nih.gov

Importance of Substituted 2-Aminothiophenes as Chemical Scaffolds in Research

Within the vast family of thiophene derivatives, 2-aminothiophenes are a particularly important subclass. nih.govnih.gov These compounds are characterized by an amino group at the C2 position of the thiophene ring and are highly valued as versatile building blocks in organic synthesis. nih.gov Their utility stems from the presence of multiple reactive sites, which allow for a diverse array of chemical transformations. nih.gov This reactivity makes them ideal starting materials for the construction of more complex heterocyclic systems, including condensed ring systems like thieno[2,3-d]pyrimidines. nih.gov The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. daneshyari.comijpscr.infobohrium.com

Specific Context and Research Significance of 2-Amino-3-ethoxycarbonyl-5-nitrothiophene

This compound is a specific, highly functionalized member of the 2-aminothiophene family. Its significance in research is largely due to its role as a key intermediate in the synthesis of various target molecules. The presence of the amino, ethoxycarbonyl, and nitro groups provides a unique combination of reactive sites, making it a valuable precursor for creating a range of more complex molecules. In particular, it has been utilized as a diazo component in the synthesis of azo dyes and as a starting material for the preparation of biologically relevant heterocyclic systems. The strategic placement of its functional groups allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-2-13-7(10)4-3-5(9(11)12)14-6(4)8/h3H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDKVBJDZDRIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372178 | |

| Record name | ethyl 2-amino-5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42783-04-0 | |

| Record name | 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42783-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Ethoxycarbonyl 5 Nitrothiophene and Analogues

Classical and Contemporary Synthetic Routes to 2-Aminothiophenes

The synthesis of 2-aminothiophenes is a cornerstone of heterocyclic chemistry, with various methods developed over the years to access this important structural motif. These methods range from classical multi-component reactions to modern catalyzed cyclizations.

Gewald Reaction and its Mechanistic Variants

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. nih.govarkat-usa.org In its most common form, the reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov

The mechanism of the Gewald reaction is understood to proceed through a series of steps. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (e.g., ethyl cyanoacetate). masterorganicchemistry.comresearchgate.net This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product. masterorganicchemistry.com Recent computational studies have further elucidated the complex polysulfide intermediates that can form and interconvert during the reaction. researchgate.net

Numerous variations and modifications of the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, solid-supported catalysts, and solvent-free conditions. nih.govresearchgate.netmdpi.com For instance, catalysts such as CaO and various organocatalysts have been successfully employed. mdpi.comderpharmachemica.com

| Step | Description | Intermediates |

|---|---|---|

| 1 | Knoevenagel Condensation | α,β-Unsaturated nitrile |

| 2 | Sulfur Addition | Thiolate adduct |

| 3 | Cyclization | Tetrahydrothiophene derivative |

| 4 | Aromatization | 2-Aminothiophene |

Cyclization Reactions Involving Thioamides and their S-Alkylates

Contemporary methods for the synthesis of 2-aminothiophenes include cyclization reactions that utilize thioamides as a key building block. One notable example is the copper-catalyzed addition and oxidative cyclization of thioamides with alkynoates. wikipedia.orgorganic-chemistry.org This approach offers a direct route to polysubstituted 2-aminothiophenes under aerobic conditions. wikipedia.org The reaction is believed to proceed through a Michael addition of the thioamide to the alkynoate, followed by a copper-catalyzed oxidative cyclization. organic-chemistry.org This methodology is advantageous due to the ready availability of the starting materials. organic-chemistry.org

Nitration Strategies for Thiophene (B33073) Derivatives

The nitration of thiophene and its derivatives is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the thiophene ring compared to benzene (B151609) makes it susceptible to degradation under harsh nitrating conditions, such as with a mixture of concentrated nitric and sulfuric acids. stackexchange.com Reactions can be violent and lead to the formation of unidentified byproducts. stackexchange.com

To achieve successful nitration, milder and more controlled conditions are necessary. A common and effective reagent for the nitration of thiophenes is a mixture of nitric acid in acetic anhydride (B1165640). stackexchange.com Other nitrating agents like copper nitrate (B79036) or nitric acid in trifluoroacetic anhydride have also been employed. stackexchange.com The regioselectivity of nitration is influenced by the substituents already present on the thiophene ring. For 2-aminothiophene derivatives, the electrophilic attack typically occurs at the C5 position, which is activated by the electron-donating amino group. google.com

| Reagent | Conditions | Notes |

|---|---|---|

| HNO₃ / H₂SO₄ | Strongly acidic, low temperature | Often too harsh, leading to degradation. stackexchange.com |

| HNO₃ / Acetic Anhydride | Milder conditions | A widely used and successful method. stackexchange.com |

| Copper Nitrate | Mild nitrating agent | Suitable for sensitive substrates. stackexchange.com |

Alternative Approaches (e.g., Schmidt Reaction, Beckmann Rearrangement)

The Schmidt and Beckmann rearrangements are well-established reactions in organic chemistry for the synthesis of amines and amides, respectively.

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, alcohol, or alkene under acidic conditions, resulting in a rearrangement with the expulsion of nitrogen gas. wikipedia.orglibretexts.org When carboxylic acids are used, amines are formed, while ketones yield amides. wikipedia.org

The Beckmann rearrangement is the transformation of an oxime into an amide (from a ketoxime) or a nitrile (from an aldoxime) under acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is catalyzed by various acids and reagents that promote the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

While these reactions are powerful tools for the synthesis of nitrogen-containing compounds in general, their specific application for the direct synthesis of 2-aminothiophene frameworks is not widely documented in the reviewed literature. They are more commonly employed in broader synthetic contexts rather than for the primary construction of the aminothiophene ring itself.

Targeted Synthesis of 2-Amino-3-ethoxycarbonyl-5-nitrothiophene

The synthesis of the title compound, this compound, can be achieved through a multi-step process that combines the principles of 2-aminothiophene synthesis and subsequent electrophilic nitration.

Preparation from 1,4-Dithiane with Ethyl Cyanoacetate (B8463686) and Subsequent Nitration

A viable synthetic route to this compound starts with the formation of the precursor, ethyl 2-aminothiophene-3-carboxylate. This precursor can be synthesized via a modification of the Gewald reaction where 1,4-dithiane-2,5-diol (B140307) serves as a synthetic equivalent of mercaptoacetaldehyde. The reaction of 1,4-dithiane-2,5-diol with ethyl cyanoacetate and a suitable base leads to the formation of ethyl 2-aminothiophene-3-carboxylate.

The subsequent nitration of this precursor is a critical step. To control the reaction and avoid degradation, a two-step procedure is often employed. First, the amino group of ethyl 2-aminothiophene-3-carboxylate is protected, for example, by acetylation with acetic anhydride to form 2-acetylamino-3-ethoxycarbonylthiophene. google.com This N-acetyl derivative is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0–5 °C). google.com The nitro group is directed to the 5-position of the thiophene ring. Finally, the acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with sulfuric acid in ethanol) to yield the target compound, this compound. google.com

Chemical Transformations and Derivatization Strategies of 2 Amino 3 Ethoxycarbonyl 5 Nitrothiophene

Reactions Involving the Amino Group (C2-position)

The amino group at the C2-position is a key site for derivatization, allowing for the introduction of various substituents and the construction of new molecular frameworks. Its reactivity is modulated by the electronic effects of the other substituents on the thiophene (B33073) ring.

Diazotization and Subsequent Coupling Reactions for Azo Dye Formation

The primary aromatic amino group of 2-amino-3-ethoxycarbonyl-5-nitrothiophene makes it a valuable diazo component for the synthesis of azo dyes. The process involves two main steps: diazotization and coupling.

Diazotization: The amino group is converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5°C). ijirset.com The resulting diazonium salt is an electrophilic species.

Coupling: The diazonium salt is then reacted with a nucleophilic coupling component, such as phenols, naphthols, or aromatic amines, to form a stable azo dye. nih.goviipseries.org The electrophilic diazonium ion attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction.

Thiophene-based azo dyes are of significant interest due to their unique shades and properties. Dyes derived from substituted 2-aminothiophenes, particularly those with a nitro group at the C3 or C5 position, have been shown to produce deep and bright colors, ranging from blues to greens, with good affinity for synthetic fibers like polyester. google.comresearchgate.net The combination of the nitro and acyl groups on the thiophene ring can create dyes with high tinctorial strength. researchgate.net

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Diazotization | This compound, NaNO₂, Strong Acid (e.g., HCl) | 0-5°C | Thiophene Diazonium Salt |

| Coupling | Thiophene Diazonium Salt, Coupling Component (e.g., N,N-dialkylaniline, Naphthol derivative) | Acidic or Basic medium | Azo Dye |

Formation of Schiff Bases

The amino group of this compound can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as azomethines or imines. This reaction typically involves refluxing the aminothiophene with the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govekb.eg

The formation of a Schiff base introduces a C=N double bond, which extends the conjugated system of the molecule and can be a precursor for the synthesis of other heterocyclic systems or metal complexes. oncologyradiotherapy.com The reaction is versatile, allowing for the incorporation of a wide range of substituents depending on the structure of the aldehyde or ketone used. For instance, various substituted aryl aldehydes can be reacted to yield the corresponding Schiff bases. researchgate.net

| 2-Aminothiophene Derivative | Carbonyl Compound | Product Type | Typical Conditions |

|---|---|---|---|

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-Disubstituted pyrazole-4-carboxaldehydes | Thiophene-Pyrazole Schiff Base | Ethanol, Glacial Acetic Acid, Reflux nih.gov |

| 2-Amino-3-(N-o-tolyl carboxamido)-4,5-dimethyl thiophene | Substituted Aryl Aldehydes | Thiophene-Aryl Schiff Base | Not specified researchgate.net |

| 4-Aryl-2-aminothiazoles | Thiophene-2-carboxaldehyde | Thiazole-Thiophene Schiff Base | Ethanol, Piperidine, Reflux ekb.eg |

Acylation Reactions (e.g., N-acetyl and N-formyl derivatives)

Acylation of the amino group is a common transformation to produce N-acyl derivatives, such as N-acetyl and N-formyl compounds. These reactions can serve to protect the amino group or to introduce functionalities that modulate the compound's properties.

N-Acetylation: The N-acetyl derivative, 2-acetylamino-3-ethoxycarbonyl-5-nitrothiophene, can be formed through the treatment of the corresponding aminothiophene with an acetylating agent like acetic anhydride (B1165640). google.com In fact, the synthesis of the parent compound often proceeds by first nitrating 2-acetylamino-3-ethoxycarbonylthiophene and then hydrolyzing the acetyl group. google.com

N-Formylation: Similarly, the N-formyl derivative can be obtained by reacting the aminothiophene with a mixture of formic acid and acetic anhydride. google.com

These acylated derivatives are often stable, crystalline solids and can serve as intermediates for further synthetic modifications. google.com

Transformations of the Ethoxycarbonyl Group (C3-position)

The ethoxycarbonyl group at the C3-position offers another site for chemical modification, primarily through reactions typical of carboxylic esters.

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-nitrothiophene-3-carboxylic acid. For example, hydrolysis of the related N-acetylated compound can be achieved by heating in a solution of sulfuric acid in ethanol. google.com Hydrolysis of similar compounds has also been reported in an aqueous alkaline medium. google.com The resulting carboxylic acid is a versatile intermediate for further derivatization.

Amidation and Other Carboxyl Group Modifications

The ester group can be converted into an amide, a transformation known as amidation. This can be achieved directly by aminolysis, where the ester is heated with an amine, sometimes in the presence of a catalyst.

Alternatively, a two-step process is often employed. First, the ester is hydrolyzed to the carboxylic acid as described above. The carboxylic acid is then activated, for instance by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is highly reactive and readily reacts with a primary or secondary amine to form the desired amide. google.com This method allows for the synthesis of a wide variety of N-substituted amides. sigmaaldrich.com

| Step | Reactants | Intermediate | Final Product |

|---|---|---|---|

| 1. Hydrolysis | This compound | 2-Amino-5-nitrothiophene-3-carboxylic acid | - |

| 2. Activation | Carboxylic acid, Thionyl chloride (SOCl₂) | 2-Amino-5-nitrothiophene-3-carbonyl chloride | - |

| 3. Amination | Acyl chloride, Amine (e.g., R₂NH) | - | 2-Amino-5-nitrothiophene-3-carboxamide |

Modifications of the Nitro Group (C5-position)

The nitro group at the C5-position of the thiophene ring plays a pivotal role in the reactivity and chemical behavior of this compound. Its strong electron-withdrawing nature significantly influences the electron density distribution within the thiophene ring, thereby affecting its susceptibility to various chemical transformations.

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties and reactivity of the thiophene ring. This conversion transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, thereby increasing the nucleophilicity of the thiophene ring and the newly formed amino group.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, with catalytic hydrogenation being a common and efficient method. sci-hub.st Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, with hydrogen gas or transfer hydrogenation agents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) serving as the hydrogen source.

The resulting compound, ethyl 2,5-diaminothiophene-3-carboxylate, is a highly valuable intermediate for further synthetic elaborations. The presence of two amino groups with different nucleophilicities, along with the ester functionality, allows for selective reactions to construct more complex heterocyclic systems. For instance, the more nucleophilic C5-amino group can selectively react with electrophiles, leaving the C2-amino group available for subsequent transformations. This differential reactivity is crucial for the regioselective synthesis of fused heterocycles.

The chemical implications of this reduction are significant. The introduction of a second amino group opens up possibilities for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. For example, diamino compounds are key precursors for the synthesis of polyureas, polyamides, and other polymers. Furthermore, the 2,5-diaminothiophene scaffold can be utilized in the synthesis of various fused heterocyclic systems, such as thieno[3,2-b]pyrroles and other related structures.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/System | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂ | Pd/C, Pt/C, Raney Ni | 1-50 atm H₂, RT-100 °C | High yields, clean reaction | Requires specialized equipment for handling H₂ gas |

| Hydrazine Hydrate | Pd/C, Fe/C | Reflux in alcohol | Avoids use of H₂ gas | Hydrazine is toxic and potentially explosive |

| Sodium Dithionite (Na₂S₂O₄) | - | Aqueous or biphasic media | Mild conditions, good for sensitive substrates | Can generate sulfur byproducts |

| Tin(II) Chloride (SnCl₂) | - | Acidic conditions (e.g., HCl) | Stoichiometric reagent, effective | Generates tin waste |

| Iron (Fe) | Acetic Acid or HCl | Reflux | Inexpensive, widely used | Requires acidic conditions, workup can be tedious |

The electronic interplay between these substituents governs the regioselectivity of various chemical transformations. For instance, in reactions involving nucleophiles, the attack is preferentially directed to the positions most activated by the nitro group. Understanding these substituent effects is crucial for designing synthetic strategies that exploit the inherent reactivity of this compound to achieve desired chemical modifications.

Construction of Fused or Bridged Heterocyclic Systems Incorporating the Thiophene Moiety

The 2-amino-3-ethoxycarbonylthiophene scaffold is a versatile building block for the synthesis of a wide range of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, which are known for their diverse biological activities. nih.govnih.govsemanticscholar.org

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be readily achieved through the cyclocondensation of 2-amino-3-ethoxycarbonylthiophene derivatives with various one-carbon reagents. A common method involves heating the aminothiophene with formamide (B127407) or urea. nih.govsemanticscholar.org The reaction proceeds through the initial formation of a formylamino or ureido intermediate, which then undergoes intramolecular cyclization to yield the fused pyrimidine (B1678525) ring.

Alternatively, reaction with isothiocyanates leads to the formation of N-substituted thiourea (B124793) derivatives. These intermediates can be cyclized under basic conditions to afford 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. The thioxo group can be further functionalized, for example, by S-alkylation, to introduce additional diversity into the molecular structure.

The construction of thieno[3,2-d]pyrimidines typically starts from 3-aminothiophene-2-carboxylate derivatives. However, strategic manipulations of this compound, such as the reduction of the nitro group followed by diazotization and subsequent reactions, could potentially lead to precursors for thieno[3,2-d]pyrimidine (B1254671) synthesis.

Bridged heterocyclic systems incorporating the thiophene moiety are less common but represent an interesting area of synthetic exploration. Intramolecular cyclization strategies involving functional groups at both the C2 and C5 positions of the thiophene ring, after suitable modifications, could potentially lead to the formation of such bridged structures.

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminothiophene Derivatives

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.govsemanticscholar.org |

| Ethyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | - |

| Ethyl 2-aminothiophene-3-carboxylate | Isothiocyanate | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | - |

| Ethyl 2-aminothiophene-3-carboxylate | Chloroacetyl chloride, then primary amine | Substituted thieno[2,3-d]pyrimidin-4(3H)-ones | semanticscholar.org |

Spectroscopic Elucidation Techniques for Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2-Amino-3-ethoxycarbonyl-5-nitrothiophene is expected to display distinct signals corresponding to each type of proton in the molecule. The anticipated resonances include a triplet and a quartet characteristic of the ethyl ester group, a broad singlet for the amino protons, and a sharp singlet for the lone proton on the thiophene (B33073) ring.

The ethyl group protons (CH₂ and CH₃) typically show a clear splitting pattern due to spin-spin coupling. The methylene (B1212753) (-CH₂-) protons are adjacent to three methyl protons, resulting in a quartet, while the methyl (-CH₃) protons are adjacent to two methylene protons, producing a triplet. The amino group (-NH₂) protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange; their chemical shift can vary depending on the solvent and concentration. The single proton attached to the thiophene ring at position 4 is isolated from other protons, thus appearing as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | -CH₃ (Ethyl) | ~1.3 | Triplet | | -CH₂ (Ethyl) | ~4.3 | Quartet | | -NH₂ (Amino) | Broad singlet | | H-4 (Thiophene) | ~8.0 - 8.5 | Singlet |

Note: Chemical shifts are estimates based on typical values for similar functional groups and structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the local electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen, sulfur) and those in electron-withdrawing groups appearing further downfield.

Studies on structurally similar compounds, such as 5-methoxycarbonyl-3-nitro-2-X-thiophenes, provide a basis for predicting the chemical shifts. rsc.org The carbonyl carbon of the ester group is expected at the lowest field (~165 ppm). The carbons of the thiophene ring will have varied shifts due to the different substituents (amino, ester, and nitro groups). The two carbons of the ethyl group will appear at the highest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Ethyl) | ~14 |

| -C H₂ (Ethyl) | ~60 |

| C3 (Thiophene) | ~105-110 |

| C4 (Thiophene) | ~125-130 |

| C5 (Thiophene) | ~145-150 |

| C2 (Thiophene) | ~155-160 |

Note: Chemical shifts are estimates based on typical values and data from related structures. rsc.org

While the structure of this compound does not present stereochemical complexities like chirality, advanced NMR techniques would be crucial for unambiguous signal assignment. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively link each proton to its directly attached carbon and to carbons two to three bonds away, respectively. For instance, HMBC would show correlations from the thiophene H-4 proton to carbons C2, C3, and C5, solidifying the assignments of the ring carbons. While powerful, specific stereochemical or conformational studies on this particular molecule using advanced NMR are not prominently featured in surveyed literature. ipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₈N₂O₄S, corresponding to a molecular weight of approximately 216.22 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 216.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals from the substituent groups.

Key predicted fragmentation patterns include:

Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in a fragment ion at m/z 171.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: Leading to a fragment at m/z 188.

Loss of the nitro group (-NO₂): Producing a fragment ion at m/z 170.

Cleavage of the entire ester group: Loss of -COOEt can also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 216 | [M]⁺˙ (Molecular Ion) |

| 188 | [M - C₂H₄]⁺˙ |

| 171 | [M - OCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ester, and nitro groups.

The key vibrational frequencies anticipated are:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Absorptions from the ethyl group's C-H bonds are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is predicted to appear around 1700-1720 cm⁻¹.

N-O Stretching: The nitro (-NO₂) group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

C=C and C-N Stretching: Vibrations associated with the thiophene ring and C-N bonds will appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Alkyl (-CH₂CH₃) | C-H Stretch | 2850 - 3000 |

| Ester (-COOEt) | C=O Stretch | 1700 - 1720 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains a highly conjugated system, including the thiophene ring, the electron-donating amino group, and the electron-withdrawing nitro and ethoxycarbonyl groups. This extensive conjugation creates a chromophore that is expected to absorb light strongly in the UV-Vis region.

The position of the maximum absorbance (λₘₐₓ) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ekb.egbiointerfaceresearch.com For molecules like this, where there is significant charge transfer character in the electronic transition (from the amino donor to the nitro/carbonyl acceptors), a shift in λₘₐₓ is expected upon changing the solvent. Generally, more polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift, meaning a shift to a longer wavelength. researchgate.netmdpi.com Studying the compound in a range of solvents with varying polarities, such as hexane, chloroform, and methanol, would reveal the extent of this effect and provide insight into the nature of the electronic transition.

Advanced Quantum Chemical Calculations

Theoretical and computational chemistry provides a powerful lens through which to understand the intrinsic properties of a molecule. For "this compound," advanced quantum chemical calculations would offer profound insights into its reactivity, stability, and intermolecular interactions. However, a thorough review of scientific literature reveals a notable absence of published research specifically detailing chemical reactivity indices, Fukui functions, or Hirshfeld surface analysis for this particular compound.

While computational studies are prevalent for many thiophene derivatives, allowing researchers to predict sites of electrophilic and nucleophilic attack, quantify intermolecular forces, and visualize the molecular surface, such specific data for "this compound" is not available in the public domain. The generation of detailed research findings and data tables on these specific advanced computational analyses is therefore not possible at this time.

To illustrate the type of information that such studies would typically provide, a general description of these analyses is outlined below. Had the data been available, it would likely be presented in a similar format.

Chemical Reactivity Indices: These indices, derived from Density Functional Theory (DFT) calculations, would quantify the global and local reactivity of the molecule. Key parameters would include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A hypothetical data table for these indices might look as follows:

Table 1: Hypothetical Global Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

Fukui Functions: This analysis would identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one could pinpoint the atoms most likely to participate in a chemical reaction.

Hirshfeld Surface Analysis: This technique would allow for the visualization and quantification of intermolecular interactions in the crystalline state. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one could identify and analyze hydrogen bonds, van der Waals forces, and other close contacts that stabilize the crystal structure. The analysis would also generate 2D fingerprint plots, providing a quantitative summary of the different types of intermolecular contacts.

A hypothetical data table summarizing the contributions of different intermolecular contacts to the Hirshfeld surface might be:

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H | Data not available |

| N···H | Data not available |

| S···H | Data not available |

| C···H | Data not available |

Without dedicated scholarly research on "this compound" focusing on these advanced computational methods, any further discussion would be speculative and fall outside the strict, data-driven scope of this article.

Advanced Applications in Materials Science: Dyes and Functional Polymers

Development of Polymeric Dyes via Free-Radical Polymerization of Monomeric Dyes

To further enhance properties like wash and sublimation fastness, monomeric dyes derived from precursors like 2-Amino-3-ethoxycarbonyl-5-nitrothiophene can be converted into polymeric dyes. This is achieved by introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) into the dye molecule, creating a "monomeric dye." This functionalized dye can then undergo polymerization, typically through free-radical mechanisms, to form a macromolecule with chromophores covalently bonded to the polymer backbone. researchgate.net

The resulting polymeric dyes exhibit significantly higher molecular weights compared to their monomeric counterparts. This increase in size leads to a substantial improvement in fastness properties because the large polymer molecules are much less likely to migrate out of the fiber matrix during washing or heating. researchgate.net This approach combines the coloristic properties of the azo dye with the durability of a polymer, leading to textiles with brilliant shades and excellent fastness. researchgate.net

Potential as Precursors for Oligo- and Polythiophene Structures in Semiconducting Polymers and Non-Linear Optic Materials

The thiophene (B33073) ring is the fundamental repeating unit in polythiophenes, a major class of conducting and semiconducting polymers. These materials are of immense interest for applications in electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. This compound, as a substituted thiophene, represents a potential precursor for the synthesis of functionalized oligo- and polythiophenes. The substituents on the thiophene ring can be used to tune the electronic properties (e.g., band gap) and solubility of the resulting polymers. mdpi.com

Furthermore, organic molecules with strong electron donor-acceptor (D-A) systems and extended π-conjugation can exhibit significant non-linear optical (NLO) properties. The structure of this compound contains a donor (amino group) and acceptors (nitro, ethoxycarbonyl groups) on a π-conjugated thiophene ring, a classic design for NLO chromophores. By incorporating this or derivative structures into a polymer matrix, it is possible to create materials with a large third-order NLO response, which are sought after for applications in optoelectronics, including optical switching and data processing.

Table 2: Potential Applications of Thiophene-Based Polymers

Medicinal Chemistry Research and Pharmacological Relevance

Utilization as a Privileged Scaffold and Building Block in Drug Discovery

The 2-aminothiophene moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a foundational structure for designing ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The incorporation of a 2-aminothiophene core into a molecule can confer potent and diverse biological activities. Its structure is a key component in several clinically used drugs.

Furthermore, 2-aminothiophene derivatives, including 2-Amino-3-ethoxycarbonyl-5-nitrothiophene, serve as crucial building blocks or synthons in organic synthesis. They provide a versatile platform for constructing more complex, biologically active heterocyclic systems, conjugates, and hybrid molecules. The inherent reactivity and functional groups of the scaffold allow for systematic chemical modifications to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and fine-tune the pharmacological profile of new drug candidates. This adaptability has made the 2-aminothiophene framework a high-value intermediate for synthesizing novel compounds aimed at treating a range of diseases.

Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of the 2-aminothiophene scaffold have been extensively investigated for their potential to address this need.

Derivatives based on the 2-amino-5-nitrothiophene core have demonstrated notable antibacterial activity. In one study, a series of these compounds were synthesized and evaluated for their efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netmedilam.ac.ir The investigation found that all tested compounds exhibited inhibitory effects against S. aureus. researchgate.netmedilam.ac.ir

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiophene (B33073) ring significantly influenced the antibacterial spectrum and potency. For instance, one derivative showed potent activity specifically against S. aureus, while others demonstrated inhibitory effects against E. coli or both bacterial strains. medilam.ac.ir This highlights the tunability of the 2-amino-5-nitrothiophene scaffold for developing targeted antibacterial agents. While some derivatives show promise, others may not possess intrinsic antibacterial properties but can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics. nih.gov

| Compound Series | Bacterial Strain | Activity Noted |

|---|---|---|

| 4a | Staphylococcus aureus (Gram-positive) | Potent inhibitory effect |

| 4a | Escherichia coli (Gram-negative) | No effect |

| 4c and 4d | Escherichia coli (Gram-negative) | Inhibitory effect |

| 4b and 4e | Staphylococcus aureus (Gram-positive) | Inhibitory effect |

| 4b and 4e | Escherichia coli (Gram-negative) | Inhibitory effect |

Tuberculosis remains a major infectious disease worldwide, and the 5-nitrothiophene moiety is a key feature in compounds investigated for their antitubercular properties. Research has shown that 5-nitrothiophenes are highly active against both replicating and non-replicating forms of Mycobacterium tuberculosis. researchgate.netnih.govnih.gov

The mechanism of action for these compounds is that of a prodrug. The 5-nitrothiophene is activated by the F420-dependent nitroreductase enzyme (Ddn) within the mycobacterium. researchgate.netnih.govnih.gov This enzymatic reduction leads to the release of nitric oxide (NO), a reactive nitrogen species that nonspecifically kills the bacterium, irrespective of its growth state. researchgate.netnih.gov Mutants of M. tuberculosis that are resistant to 5-nitrothiophenes often show an inability to produce the necessary F420 cofactor, confirming this activation pathway. researchgate.netnih.gov This mechanism is identical to that of nitroimidazole antitubercular agents like PA-824. researchgate.netnih.gov A study evaluating 5-nitro-2-thiophene carboxaldehyde confirmed its antitubercular activity, with a minimum inhibitory concentration of 50µg/ml. researchgate.net

The 2-aminothiophene scaffold has also been explored for its potential in developing antifungal and antiprotozoal therapies. Derivatives of this structure have been a topic of ongoing investigation due to their broad spectrum of biological applications, which includes previously reported antifungal activity. nih.gov

In the realm of antiprotozoal research, 2-aminothiophene derivatives have been identified as promising new drug candidates against Leishmaniasis, a neglected tropical disease. mdpi.com Studies involving the synthesis and modification of the 2-aminothiophene ring have led to the identification of compounds with significant antileishmanial potential against Leishmania amazonensis. mdpi.com These findings underscore the versatility of the scaffold in generating candidates for treating a range of microbial infections beyond bacteria.

Anticancer Research and Cytotoxic Evaluation

In the search for novel and more effective cancer chemotherapeutics, the 2-aminothiophene scaffold has emerged as a promising platform. A series of 2-amino-3,5-disubstituted thiophene derivatives, structurally related to this compound, were designed and synthesized as potential antiproliferative agents. nih.gov

One of the most promising derivatives from this series, a 2-amino-3-cyano-substituted thiophene, demonstrated potent cytotoxic activity against a wide panel of human cancer cell lines, with IC₅₀ values ranging from 17 to 130 nM. nih.gov The antiproliferative effect of this compound was found to be linked to its ability to inhibit tubulin polymerization, a critical process for cell division. nih.gov Further investigation revealed that the compound strongly induced cell cycle arrest in the G2/M phase and triggered cell death through an intrinsic mitochondrial apoptotic pathway. nih.gov Other studies have also confirmed the antiproliferative potential of 2-aminothiophene derivatives against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some derivatives showing efficacy comparable or superior to the standard drug doxorubicin. nih.gov These derivatives were found to exert cytostatic and antiproliferative effects, interfering with cell cycle progression. nih.gov

| Activity | Finding |

|---|---|

| Cytotoxicity (IC₅₀) | 17–130 nM against a wide panel of cancer cell lines |

| Mechanism of Action | Inhibition of tubulin assembly |

| Cell Cycle Effect | Strongly induced arrest in G2/M phase |

| Cell Death Pathway | Apoptosis via intrinsic mitochondrial pathway |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, driving research into new anti-inflammatory agents. Thiophene derivatives, particularly those based on the 2-aminothiophene scaffold, have shown considerable potential as anti-inflammatory agents. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted specifically on 2-amino-3-ethoxycarbonyl thiophene derivatives to understand the chemical features responsible for their anti-inflammatory and analgesic activities. nih.gov These studies revealed that the compounds exhibit weak anti-edema properties but possess more significant analgesic activity when compared to standard drugs like acetylsalicylic acid. nih.gov The analysis indicated that lipophilicity (the ability to dissolve in fats) was a key parameter, showing a strong correlation with the observed anti-inflammatory activity. nih.gov Other research has also highlighted the importance of the 2-amino group and substitutions at the 5-position of the thiophene ring for pharmacological activity. nih.gov

Studies as Allosteric Modulators (e.g., Adenosine (B11128) A1 Receptor)

Allosteric modulators offer a sophisticated approach to drug action by binding to a receptor site distinct from the primary (orthosteric) site. This interaction can fine-tune the receptor's response to its endogenous ligand, either enhancing (Positive Allosteric Modulators, PAMs) or inhibiting (Negative Allosteric Modulators, NAMs) its activity. This mechanism can lead to therapies with greater selectivity and a reduced risk of side effects compared to traditional agonists or antagonists. mdpi.com

Derivatives of 2-aminothiophene have been extensively investigated as allosteric modulators of the Adenosine A1 receptor (A1AR). frontiersin.org The A1AR is a G protein-coupled receptor with significant roles in regulating cardiovascular and nervous system functions. mdpi.comfrontiersin.org Its activation can reduce heart rate, protect against ischemia, and modulate neurotransmitter release. mdpi.comfrontiersin.org Consequently, A1AR is a promising therapeutic target for conditions like cardiac ischemia-reperfusion injury, epilepsy, and neuropathic pain. frontiersin.org

Research has shown that compounds based on the 2-amino-3-benzoylthiophene scaffold, which is structurally related to this compound, act as potent PAMs at the A1AR. frontiersin.orgnih.gov These modulators function by slowing the dissociation rate of agonists from the receptor, thereby enhancing agonist binding and function. frontiersin.orgnih.gov This allosteric enhancement is specific to the agonist-occupied conformation of the A1 receptor. nih.gov

Notably, subtle structural changes to the 2-aminothiophene scaffold can lead to compounds that act as biased allosteric agonists and positive allosteric modulators. acs.org For instance, studies on 2-amino-3-benzoylthiophenes revealed that the presence or absence of an electron-withdrawing group on the benzoyl moiety could create functionally distinct receptor states. acs.org This highlights the chemical tractability of the thiophene core for developing modulators with specific pharmacological profiles.

The therapeutic potential of A1AR allosteric enhancers is significant. By amplifying the effects of endogenous adenosine in tissues where its levels are high (such as during ischemia), these compounds could offer a targeted therapeutic benefit while minimizing systemic side effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For 2-aminothiophene derivatives targeting the A1AR, extensive SAR studies have identified key structural features required for potent allosteric modulation. frontiersin.orgnih.gov

Key findings from SAR studies on 2-aminothiophene-based A1AR modulators include:

The 2-Amino Group: This group is considered essential for allosteric activity. nih.gov

The 3-Position Substituent: A variety of carbonyl-containing groups, including esters, ketones, and amides, are well-tolerated and support allosteric activity. nih.gov While the 3-ethoxycarbonyl group is a common starting point, modifications such as replacing it with a benzoyl group have led to potent allosteric enhancers like PD 81,723. frontiersin.orgnih.govnih.gov

The 4- and 5-Position Substituents: Modifications at these positions significantly influence activity. A range of alkyl and aryl substituents, including fused ring systems, have been shown to improve allosteric modulation. nih.gov For example, the addition of methyl groups at the 4- and 5-positions is a feature of the well-characterized PAM, PD 81,723. frontiersin.org

The following table summarizes the impact of various substitutions on the 2-aminothiophene scaffold on A1AR allosteric modulator activity, based on findings from multiple research efforts.

| Modification Position | Substituent Type | Effect on A1AR Allosteric Modulator Activity | Example Compound/Series |

| Position 2 | Amino (NH2) | Essential for activity. nih.gov | Core scaffold requirement |

| Position 3 | Carbonyl (e.g., Ester, Ketone) | Supports allosteric activity. nih.gov The specific group (e.g., benzoyl vs. ethoxycarbonyl) fine-tunes potency. nih.gov | 2-amino-3-benzoylthiophenes nih.gov |

| Position 4 & 5 | Alkyl, Aryl, Fused Rings | Can significantly improve activity. nih.gov | PD 81,723 (4,5-dimethyl) frontiersin.org |

| Position 5 | Arylethynyl groups | Introduction of fluoro-substituted arylethynyl groups can enhance PAM activity. acs.org | 5-(Arylethynyl) aminothiophenes acs.org |

| Position 5 | Bromo group | Can support activity, as seen in a derivative that was an exception to the rule that a 3-ethoxycarbonyl group cannot support AE activity. nih.gov | 2-amino-5-bromo-3-ethoxycarbonyl-4-(3-nitrophenyl)thiophene nih.gov |

Mechanistic Studies in Chemical Reactions and Biological Pathways

Reaction Mechanism Elucidation for Synthesis and Derivatization (e.g., Gewald Reaction Pathways)

The primary synthetic route to 2-amino-3-ethoxycarbonyl-5-nitrothiophene and its derivatives is the Gewald reaction. This multicomponent reaction offers an efficient one-pot synthesis of polysubstituted 2-aminothiophenes. The generally accepted mechanism for the Gewald reaction, which forms the core of this compound synthesis, proceeds through several key steps.

The reaction is initiated by a Knoevenagel condensation between a carbonyl compound and an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a base. This is followed by the addition of elemental sulfur to the activated intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring. Computational studies using Density Functional Theory (DFT) have supported this pathway, indicating that the reaction begins with the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring and subsequent polysulfide formation. The cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction.

The reaction pathway can be summarized as follows:

Knoevenagel Condensation: A base abstracts a proton from the α-carbon of the active nitrile (e.g., ethyl cyanoacetate), creating a carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an α,β-unsaturated nitrile.

Michael Addition of Sulfur: Elemental sulfur, often in its S8 ring form, is attacked by the carbanion of the active methylene compound, leading to the formation of a thiolate intermediate.

Cyclization: The thiolate then undergoes an intramolecular cyclization by attacking the cyano group.

Tautomerization: The resulting imine tautomerizes to the more stable enamine form, yielding the final 2-aminothiophene product.

Mechanistic Insights into Biological Activity

The biological activity of this compound, particularly its antimicrobial effects, is intrinsically linked to the presence of the nitro group at the 5-position of the thiophene (B33073) ring. Mechanistic studies have revealed a bioactivation pathway that is common to other nitroaromatic antimicrobial agents.

Role of Nitro Group Reduction in Antimicrobial Action

The antimicrobial activity of 5-nitrothiophene derivatives is dependent on the reductive activation of the nitro group. nih.govnih.govresearchgate.netresearchgate.net This process is crucial for the generation of cytotoxic species that ultimately lead to microbial cell death. The electron-withdrawing nature of the nitro group in the parent compound renders it susceptible to reduction by specific microbial enzymes. This reduction is a key step, as analogues lacking the nitro group are typically devoid of antimicrobial activity. researchgate.net The reduction process can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, which can interact with and damage cellular macromolecules. nih.gov

Involvement of F420-Dependent Nitroreductase Ddn

In the context of antimycobacterial activity, the reduction of the 5-nitro group is specifically catalyzed by the F420-dependent nitroreductase, Ddn. nih.govnih.govresearchgate.net This enzyme utilizes the deazaflavin cofactor F420 as a hydride donor. Mutants of Mycobacterium tuberculosis that are unable to produce the F420 cofactor exhibit resistance to 5-nitrothiophenes, providing strong evidence for the involvement of this pathway. nih.govnih.gov The mechanism is analogous to that of the nitroimidazole antitubercular drug, pretomanid, which also requires activation by Ddn. anu.edu.au

Release of Nitric Oxide as a Killing Mechanism

Following the reduction of the nitro group by Ddn, the activated 5-nitrothiophene derivative undergoes further transformation, leading to the release of nitric oxide (NO). nih.govnih.govresearchgate.net Nitric oxide is a highly reactive radical species with potent antimicrobial properties. mdpi.com The release of NO is considered a primary killing mechanism, as it can induce a wide range of cellular damage, including DNA damage, lipid peroxidation, and inhibition of essential enzymes through S-nitrosylation of cysteine residues. nih.govnih.gov The generation of NO from the prodrug within the target microorganism ensures a localized cytotoxic effect.

Target Identification and Binding Mechanisms in Molecular Docking

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov While specific molecular docking studies detailing the binding of this compound to its microbial targets are not extensively reported in the reviewed literature, studies on related 5-nitrothiophene derivatives have been conducted in the context of other biological activities, such as anticancer effects. For instance, a molecular docking study of a 5-nitrothiophene derivative on the caspase-3 enzyme was performed to understand its pro-apoptotic activity. nih.gov

In the context of antimicrobial activity, the primary "target" can be considered the activating enzyme, Ddn. However, the ultimate cytotoxic effects are mediated by the downstream release of nitric oxide, which has multiple cellular targets. Identifying specific protein targets for this compound beyond the activating enzyme would likely involve affinity chromatography, proteomic profiling, or genetic approaches to identify molecules that interact with the compound or are affected by its downstream effector, nitric oxide. rsc.orgnih.gov

Studies on Solvent Dependence and Reaction Kinetics

The Gewald reaction is known to be influenced by the choice of solvent and catalyst, which can affect reaction rates and product yields. Common solvents for this reaction include alcohols like ethanol (B145695) and methanol, as well as dimethylformamide (DMF). semanticscholar.org The use of a basic catalyst, such as diethylamine (B46881) or triethylamine, is essential for the initial condensation step. chemrxiv.org

Kinetic studies of the Gewald reaction are complex due to its multicomponent nature. However, the reaction conditions are often optimized to favor the formation of the desired 2-aminothiophene product. For instance, the reaction is typically carried out at elevated temperatures, such as the boiling point of the solvent, to drive the reaction to completion. google.com The choice of solvent can also be critical for the solubility of the starting materials and the final product, which can influence the ease of product isolation. nih.gov Some variations of the Gewald reaction have been developed under solvent-free conditions, for example, using high-speed vibration milling, which can offer environmental benefits and shorter reaction times. researchgate.net

The following table summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Key Findings |

| Gewald Reaction Mechanism | Proceeds via Knoevenagel condensation, sulfur addition, and intramolecular cyclization. |

| Role of Nitro Group | Essential for antimicrobial activity; requires reductive activation. |

| Activating Enzyme | F420-dependent nitroreductase (Ddn) in mycobacteria. |

| Killing Mechanism | Release of cytotoxic nitric oxide (NO) following enzymatic reduction. |

| Molecular Targets | Primary interaction with the activating enzyme Ddn; downstream effects of NO on multiple cellular components. |

| Reaction Conditions | Dependent on base catalyst and solvent (e.g., ethanol, DMF); can be performed under solvent-free conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.